molecular formula C18H17NO3S B11510216 ethyl 1-(ethylsulfanyl)-3-oxo-5-phenyl-3H-pyrrolizine-2-carboxylate

ethyl 1-(ethylsulfanyl)-3-oxo-5-phenyl-3H-pyrrolizine-2-carboxylate

Cat. No.: B11510216
M. Wt: 327.4 g/mol
InChI Key: BIGWAWVFGFCHBE-UHFFFAOYSA-N
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Description

Ethyl 1-(ethylsulfanyl)-3-oxo-5-phenyl-3H-pyrrolizine-2-carboxylate is a complex organic compound that belongs to the pyrrolizine family. This compound features a unique structure with a pyrrolizine core, an ethylsulfanyl group, and a phenyl group, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(ethylsulfanyl)-3-oxo-5-phenyl-3H-pyrrolizine-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolizine core, followed by the introduction of the ethylsulfanyl group and the phenyl group through various substitution reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(ethylsulfanyl)-3-oxo-5-phenyl-3H-pyrrolizine-2-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-(ethylsulfanyl)-3-oxo-5-phenyl-3H-pyrrolizine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism by which ethyl 1-(ethylsulfanyl)-3-oxo-5-phenyl-3H-pyrrolizine-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The pathways involved can vary depending on the specific application, but they often involve modulation of cellular signaling and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ethyl 1-(ethylsulfanyl)-3-oxo-5-phenyl-3H-pyrrolizine-2-carboxylate include:

    Ethyl 3-oxo-5-phenyl-3H-pyrrolizine-2-carboxylate: Lacks the ethylsulfanyl group.

    Mthis compound: Has a methyl group instead of an ethyl group.

Uniqueness

The presence of the ethylsulfanyl group in this compound imparts unique chemical properties, such as increased reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H17NO3S

Molecular Weight

327.4 g/mol

IUPAC Name

ethyl 1-ethylsulfanyl-3-oxo-5-phenylpyrrolizine-2-carboxylate

InChI

InChI=1S/C18H17NO3S/c1-3-22-18(21)15-16(23-4-2)14-11-10-13(19(14)17(15)20)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3

InChI Key

BIGWAWVFGFCHBE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=C(N2C1=O)C3=CC=CC=C3)SCC

Origin of Product

United States

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